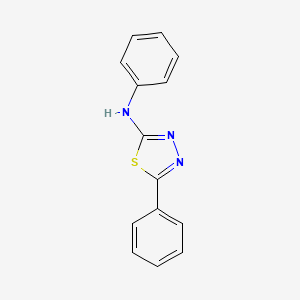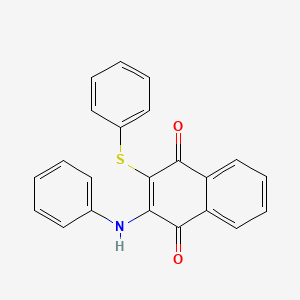
2-Anilino-3-(phenylsulfanyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-3-(phenylsulfanyl)naphthoquinone is a synthetic naphthoquinone derivative . It has been associated with antifungal activity . The compound’s unique structure allows for investigations into various fields, including medicinal chemistry, organic synthesis, and material science.
Synthesis Analysis
The preparation of 2-chloro-3-(anilino)-1,4-naphthoquinones was performed following the procedure reported in the literature with some modifications. 2,3-Dichloro-1,4-naphthoquinone was dissolved in methanol and a large excess of aniline was added .Molecular Structure Analysis
The molecular structure of 2-Anilino-3-(phenylsulfanyl)naphthoquinone is unique and allows modulation of the substituent effects on the electronic properties of the quinone system .Chemical Reactions Analysis
The biological activity of quinones has been related to their redox properties and their capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the inhibition of C. albicans’ transition from cellular yeast to filamentous form (Y–M) using anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones .
- Specifically, 2-(anilino)-3-(2,4-dinitroanilino)-1,4-naphthoquinone derivatives were prepared and evaluated for their inhibitory activity on germ tube formation (Y–M) of C. albicans .
- These compounds find use in various medicinal and biological contexts, including antitubercular, antimalarial, antibacterial, antitumor, and larvicidal applications .
- The presence of nitrogen, sulfur, or oxygen atoms in the substituent allows modulation of electronic properties .
- Researchers have achieved a clean, fast, and simple preparation of 2-(phenylamino)-1,4-naphthoquinone derivatives (PANs) by reacting substituted anilines with naphthoquinone under ultrasound conditions .
- This methodology can also be applied to prepare 2-chloro-3-(phenylamino)-1,4-naphthoquinones (ClPANs) .
Antifungal Activity
Germ Tube Formation Inhibition
Medicinal Applications
Synthesis and Structure Studies
Ultrasound-Assisted Preparation
Redox Properties and Biological Activity
Wirkmechanismus
Target of Action
The primary targets of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are the cellular components of the fungus Candida albicans . This compound has been associated with antifungal activity . Another potential target is the Epidermal Growth Factor Receptor (EGFR), which is a key protein signaling regulator for many cellular events including cancer-related processes .
Mode of Action
2-Anilino-3-(phenylsulfanyl)naphthoquinone interacts with its targets through its redox properties, accepting one or two electrons to form intermediate species . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties . In the case of EGFR, it acts as an inhibitor .
Biochemical Pathways
The affected pathways of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are related to the redox properties of the compound. The formation of intermediate species can lead to interactions with crucial cellular molecules, resulting in changes in their biological properties . When acting on EGFR, it inhibits pro-oncogenic downstream signaling pathways including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK .
Pharmacokinetics
The compound’s redox properties and its ability to form intermediate species suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Anilino-3-(phenylsulfanyl)naphthoquinone’s action include the modification of biological properties of crucial cellular molecules such as oxygen, DNA, and proteins . It also inhibits the conversion of Candida albicans from cellular yeast to filamentous form , and inhibits the EGFR, leading to the suppression of pro-oncogenic downstream signaling pathways .
Action Environment
It’s worth noting that the effectiveness of this compound may be influenced by the specific biological environment in which it is applied, such as the presence of other cellular molecules and the redox state of the environment .
Zukünftige Richtungen
The unique structure of 2-Anilino-3-(phenylsulfanyl)naphthoquinone allows for investigations into various fields, including medicinal chemistry, organic synthesis, and material science. Further studies on the synthesis, structure, and physicochemical properties of this compound could lead to more selective biological activity and potential future medicinal applications .
Eigenschaften
IUPAC Name |
2-anilino-3-phenylsulfanylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2S/c24-20-17-13-7-8-14-18(17)21(25)22(26-16-11-5-2-6-12-16)19(20)23-15-9-3-1-4-10-15/h1-14,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVSSDTUHRYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)
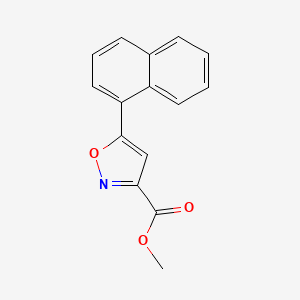
![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)
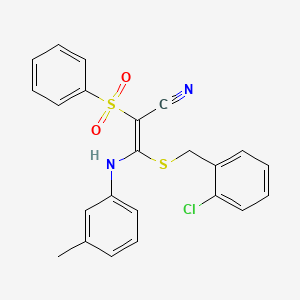

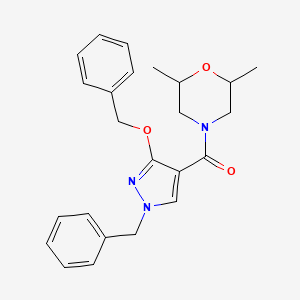
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)


![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2688096.png)
![N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688097.png)

